

Part 1: Executive Summary & Core Utility

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Compound of Interest

Compound Name:	3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propano /
CAS No.:	405075-82-3
Cat. No.:	B1372484

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The "Masked Arginine" Linker N,N'-Bis(Boc)-N''-(3-hydroxypropyl)guanidine (CAS 405075-82-3) is a specialized bifunctional building block used primarily in medicinal chemistry and peptide synthesis.[1] It serves as a protected guanidine delivery system, allowing researchers to introduce a guanidine moiety (mimicking the arginine side chain) onto a molecular scaffold via its hydroxyl handle.

Why It Matters: Direct guanidinylation of complex molecules is often plagued by poor solubility and side reactions due to the high basicity of the guanidine group (

). This reagent solves that problem by:

- **Masking Basicity:** The two tert-butoxycarbonyl (Boc) groups reduce the electron density of the guanidine, rendering it neutral and non-nucleophilic under coupling conditions.
- **Providing a Versatile Handle:** The primary hydroxyl group allows for attachment via Mitsunobu coupling (to phenols/imides) or conversion to a leaving group (tosylate/mesylate) for alkylation reactions.

Part 2: Technical Specifications & Quality

Assurance

When procuring CAS 405075-82-3, the Certificate of Analysis (CoA) must be scrutinized for specific degradation products common to Boc-protected amines.

Chemical Identity

- IUPAC Name: 1,3-Bis(tert-butoxycarbonyl)-2-(3-hydroxypropyl)guanidine[1]
- Molecular Formula:
- Molecular Weight: 317.38 g/mol [1]
- Appearance: White to off-white crystalline powder or sticky solid (depending on purity/residual solvent).[1]

Critical Quality Parameters (CQP)

Parameter	Specification (R&D Grade)	Specification (Process Grade)	Technical Rationale
Purity (HPLC)			Impurities compete in Mitsunobu reactions, lowering yield.[1]
Identity (NMR)	Conforms to structure	Conforms	Verify integral ratio of Boc (18H) vs. Propyl (6H).
Residual Solvent	< 1.0%	< 0.5%	High residual solvent (DCM/EtOAc) affects stoichiometry calculations.
Mono-Boc Impurity	< 2.0%	< 0.5%	Critical: Loss of one Boc group restores basicity, poisoning acid-catalyzed reactions.[1]
Water Content	< 0.5%	< 0.2%	Moisture hydrolyzes Mitsunobu reagents (DIAD/DEAD).

Part 3: Supplier Landscape & Procurement Strategy

The market for CAS 405075-82-3 is segmented into high-cost catalog suppliers and lower-cost custom synthesis houses.[1]

Tier 1: Global Catalog (High Reliability / High Cost)

- Suppliers: Sigma-Aldrich (MilliporeSigma), Toronto Research Chemicals (TRC).
- Use Case: Bench-scale discovery (1g - 5g).
- Pros: Validated CoAs, immediate shipping, guaranteed cold-chain storage.
- Cons: Price premium (> \$200/g).

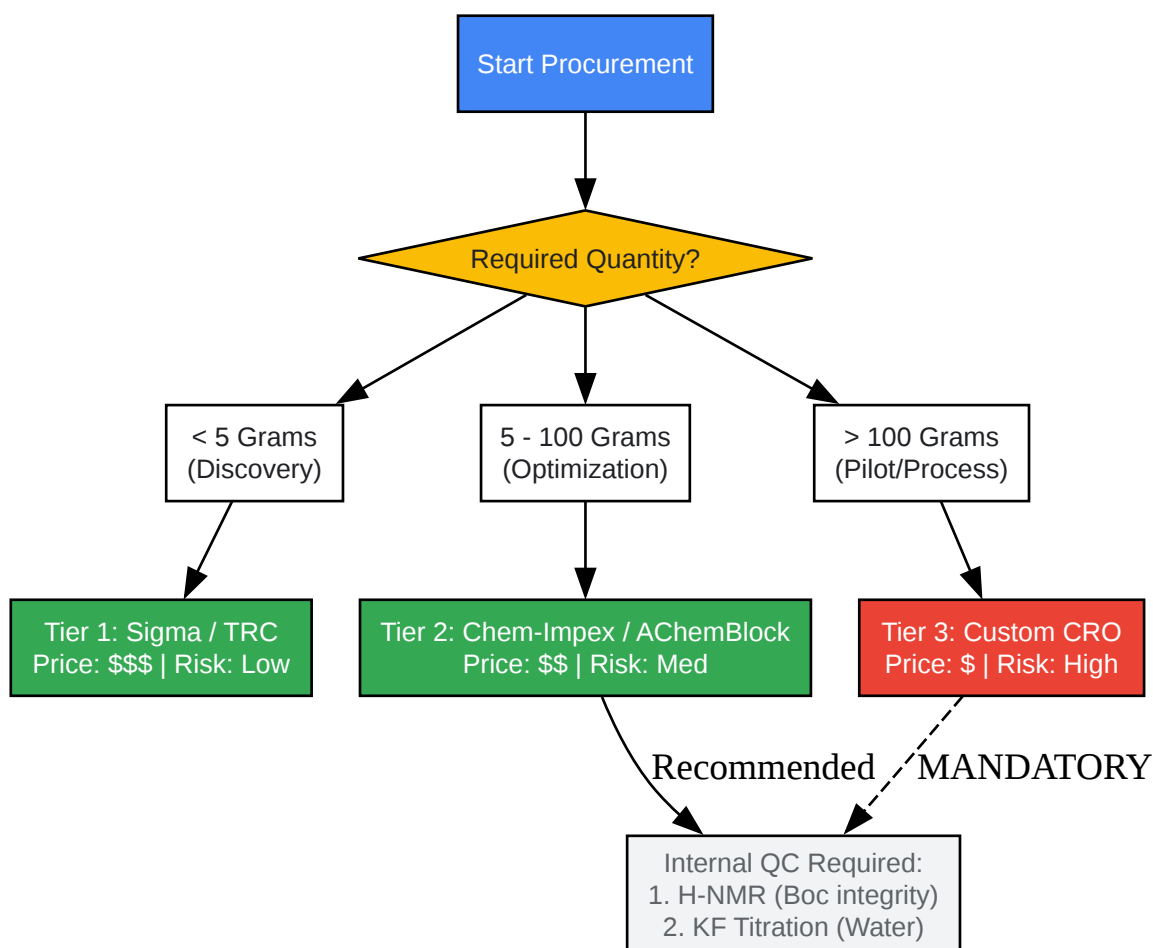
Tier 2: Specialized Reagent Vendors (Balanced)

- Suppliers: AChemBlock, Chem-Impex, AA Blocks.
- Use Case: Scale-up validation (10g - 100g).
- Pros: Good balance of price and quality; often source from the same GMP manufacturers as Tier 1 but with lower markup.

Tier 3: Bulk/Custom Synthesis (Low Cost / High Risk)

- Suppliers: Various Chinese CROs (e.g., ChemScene, chemically-verified listings on ChemicalBook).
- Use Case: Pilot scale (> 100g).
- Risk Mitigation: Mandatory pre-shipment sample validation. Do not accept "batch data" from previous lots.

Visual Procurement Decision Tree



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Figure 1: Strategic sourcing decision matrix based on scale and risk tolerance.

Part 4: Experimental Protocol (Field-Proven)

Workflow: Introduction of an Arginine Mimic via Mitsunobu Coupling. This protocol describes coupling CAS 405075-82-3 to a phenol scaffold, followed by deprotection.[1]

Step 1: Mitsunobu Coupling

- Reagents:
 - Substrate: Phenol derivative (1.0 eq)
 - Linker: CAS 405075-82-3 (1.2 - 1.5 eq)[1]

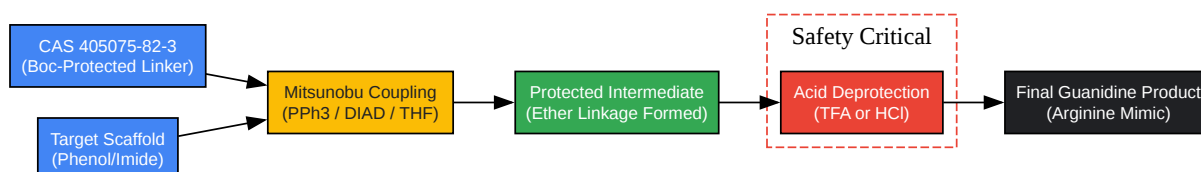
- Phosphine: Triphenylphosphine () (1.5 eq)
- Azodicarboxylate: DIAD or DEAD (1.5 eq)
- Solvent: Anhydrous THF or Toluene (0.1 M concentration)
- Procedure:
 - Dissolve Phenol, Linker, and in anhydrous THF under atmosphere.
 - Cool to 0°C.
 - Add DIAD dropwise over 15 minutes. (Exothermic!)
 - Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
 - QC Check: TLC should show consumption of phenol.
 - Workup: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Step 2: Global Deprotection (Boc Removal)

- Reagents: TFA / DCM (1:1 v/v) or 4M HCl in Dioxane.
- Procedure:
 - Dissolve the coupled intermediate in DCM.
 - Add TFA slowly at 0°C.
 - Stir at RT for 2-4 hours.
 - Scavenger Note: If the molecule contains electron-rich aromatics (e.g., indoles), add 2.5% Triisopropylsilane (TIPS) to prevent tert-butyl cation alkylation.

- Workup: Evaporate TFA (azeotrope with Toluene). Precipitate the guanidinium salt with cold Diethyl Ether.

Mechanism of Action Diagram



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Figure 2: Synthetic workflow for installing the guanidine moiety.

Part 5: Handling & Safety

- Storage: Store at 2-8°C. Long-term storage at room temperature can lead to slow thermal degradation of the Boc groups, releasing isobutylene and

.^[1]

- Hygroscopicity: The hydroxyl group makes the compound slightly hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
- Safety Data:
 - GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
 - Handling: Wear gloves and safety glasses. Avoid inhalation of dust.

References

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Sources

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